molecular formula C22H20N2OS B13709509 1-[10-[4-(Dimethylamino)phenyl]-10H-phenothiazin-2-yl]ethanone

1-[10-[4-(Dimethylamino)phenyl]-10H-phenothiazin-2-yl]ethanone

Cat. No.: B13709509
M. Wt: 360.5 g/mol
InChI Key: HBWVNMQWZBEBJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound MFCD33022501, also known as GABAA receptor modulator-3, is a chemical compound that regulates the gamma-aminobutyric acid A receptor. This receptor is a major inhibitory neurotransmitter receptor in the central nervous system.

Preparation Methods

The preparation of MFCD33022501 involves several synthetic routes and reaction conditions. One common method includes the formation of a triazolo ring compound methanesulfonate crystal form. This method is simple and suitable for industrial large-scale production, ensuring good solubility and stability of the compound . The preparation involves the use of specific reagents and solvents under controlled conditions to achieve the desired crystal form.

Chemical Reactions Analysis

MFCD33022501 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives of the compound, while reduction reactions may produce reduced forms with altered pharmacological properties .

Scientific Research Applications

MFCD33022501 has a wide range of scientific research applications. In chemistry, it is used to study the modulation of the gamma-aminobutyric acid A receptor and its effects on neurotransmission. In biology, it is utilized to investigate the role of this receptor in various physiological and pathological processes. In medicine, the compound shows potential in treating neurological disorders such as postpartum depression. Additionally, it has applications in the pharmaceutical industry for the development of new therapeutic agents targeting the gamma-aminobutyric acid A receptor .

Mechanism of Action

The mechanism of action of MFCD33022501 involves its interaction with the gamma-aminobutyric acid A receptor. By binding to specific sites on the receptor, the compound modulates its activity, leading to changes in neurotransmission. This modulation can result in various physiological effects, including sedation, anxiolysis, and anticonvulsant activity. The molecular targets and pathways involved in this mechanism include the alpha1beta2gamma2 and alpha4beta3delta subtypes of the gamma-aminobutyric acid A receptor .

Comparison with Similar Compounds

MFCD33022501 can be compared with other similar compounds that also modulate the gamma-aminobutyric acid A receptor. Some of these compounds include benzodiazepines, barbiturates, and other gamma-aminobutyric acid A receptor modulators. While these compounds share similar mechanisms of action, MFCD33022501 is unique in its specific binding affinity and pharmacokinetic properties. This uniqueness makes it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C22H20N2OS

Molecular Weight

360.5 g/mol

IUPAC Name

1-[10-[4-(dimethylamino)phenyl]phenothiazin-2-yl]ethanone

InChI

InChI=1S/C22H20N2OS/c1-15(25)16-8-13-22-20(14-16)24(19-6-4-5-7-21(19)26-22)18-11-9-17(10-12-18)23(2)3/h4-14H,1-3H3

InChI Key

HBWVNMQWZBEBJV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C4=CC=C(C=C4)N(C)C

Origin of Product

United States

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